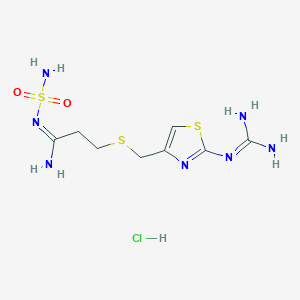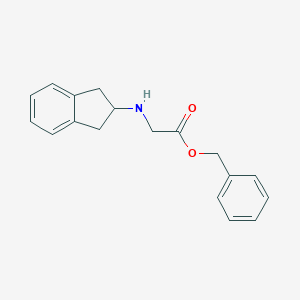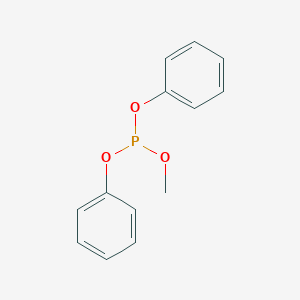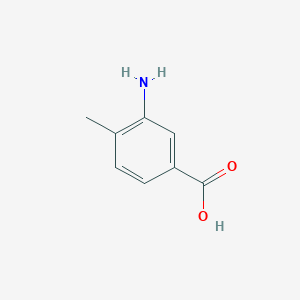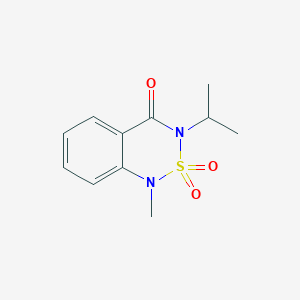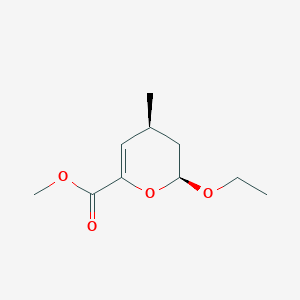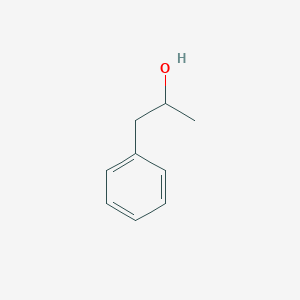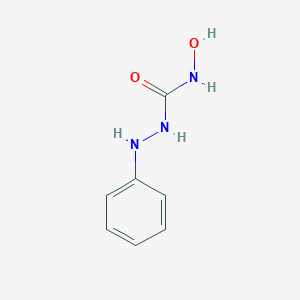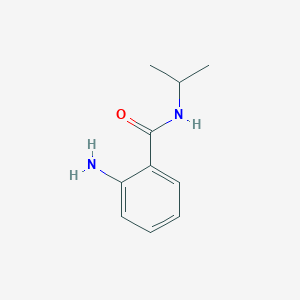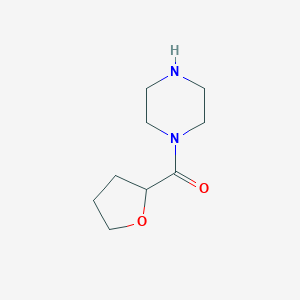
1-(Tetrahydro-2-furoyl)piperazin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(Tetrahydro-2-furoyl)piperazine involves the esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by reaction with piperazine. The resultant compounds, including 1-(2-Furoyl)piperazine and 1-(tetrahydro-2-furoyl)piperazine, are characterized by methods such as 1H NMR and IR, indicating successful synthesis and purity of the compounds (Zheng Xiao-hui, 2010).
Molecular Structure Analysis
The structure of piperazine derivatives, including those with the 1-(tetrahydro-2-furoyl) moiety, can be extensively analyzed through spectroscopic methods. Studies focusing on related compounds have provided insights into the bond lengths, angles, and overall geometry of piperazine derivatives, contributing to a deeper understanding of their chemical behavior (K. Vinaya et al., 2008).
Chemical Reactions and Properties
1-(Tetrahydro-2-furoyl)piperazine and its derivatives exhibit a range of chemical reactions, including Mannich reactions, which are utilized in the synthesis of diverse functionalized compounds. These reactions are pivotal for developing compounds with potential antibacterial and therapeutic applications (M. Yousefi et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of piperazine derivatives can be influenced by their molecular structure. For example, piperazine hexahydrate's structure has been elucidated, revealing a complex hydrogen-bonded network, which can inform the understanding of its physical properties (D. Schwarzenbach, 1968).
Chemical Properties Analysis
The chemical properties of 1-(Tetrahydro-2-furoyl)piperazine derivatives are characterized by their reactivity towards different functional groups and conditions. These properties are critical for their application in synthesizing biologically active compounds, with some showing significant inhibitory activity against enzymes relevant to diseases such as Alzheimer's and type 2 diabetes (M. Abbasi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Synthese von Antihypertensiva
1-(Tetrahydro-2-furoyl)piperazin wird als Zwischenprodukt bei der Synthese von Terazosin verwendet , einem Antihypertensivum. Terazosin ist ein Alpha-1-Antagonist, der zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt wird. Die Rolle der Verbindung bei der Bildung von Terazosin unterstreicht ihre Bedeutung in der pharmazeutischen Chemie, insbesondere in der kardiovaskulären Therapie.
Biochemie: Hemmung der Leukotrien-Biosynthese
In der Biochemie wurde diese Verbindung als Reaktant zur Herstellung von Pyrazol-3-propansäure-Derivaten verwendet . Diese Derivate wirken als Inhibitoren der Leukotrien-Biosynthese in menschlichen Neutrophilen, die wichtig für die Entzündungsreaktion des Körpers sind. Diese Anwendung ist für die Entwicklung von entzündungshemmenden Medikamenten von Bedeutung.
Organische Synthese: Heterocyclische Bausteine
Die Verbindung dient als heterocyclischer Baustein in der organischen Synthese . Ihre Struktur eignet sich zur Herstellung verschiedener organischer Verbindungen, die zur Synthese komplexerer Moleküle für verschiedene Forschungsanwendungen, einschließlich der Medikamentenentwicklung und der Materialwissenschaft, verwendet werden können.
Medizinische Chemie: Analyse von Verunreinigungen
This compound wird in der pharmazeutischen Industrie als Verunreinigung, insbesondere Terazosin EP Impurity N, identifiziert . Ihre Identifizierung und Quantifizierung ist entscheidend für die Qualitätskontrolle von pharmazeutischen Produkten, um die Sicherheit und Wirksamkeit von Medikamenten zu gewährleisten.
Chemieingenieurwesen: Prozessoptimierung
Im Chemieingenieurwesen ist diese Verbindung in Prozessoptimierungsstudien involviert. Ihre Eigenschaften können Reaktionsbedingungen, Ausbeuten und Skalierbarkeit beeinflussen, die wesentliche Faktoren in industriellen chemischen Prozessen sind .
Analytische Chemie: Chromatographie und Spektroskopie
Diese Verbindung wird auch in der analytischen Chemie für Chromatographie- und Spektroskopiemethoden verwendet . Sie kann als Standard- oder Referenzverbindung in der qualitativen und quantitativen Analyse chemischer Substanzen dienen und hilft bei der Bestimmung der Reinheit und Zusammensetzung der Verbindung.
Safety and Hazards
Eigenschaften
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESBLFBQANJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866966 | |
| Record name | (Oxolan-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63074-07-7 | |
| Record name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

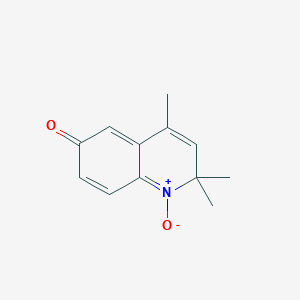
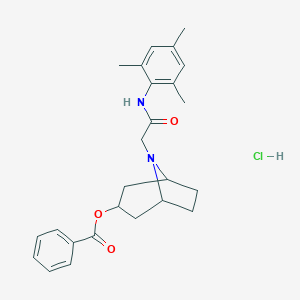
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
